molecular formula C14H15N3OS3 B4058333 N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide

N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide

Cat. No.: B4058333
M. Wt: 337.5 g/mol
InChI Key: HCQOZCDTISITJR-UHFFFAOYSA-N
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Description

“N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide” is a derivative of benzothiazole . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis . For instance, 4,5,6-trisubstituted 2-aminobenzothiazoles were acylated by 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride to give N-1,3-benzothiazol-2-yl-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed on the basis of elemental analysis and collective use of IR, 1H NMR, 13C NMR and mass spectral data .


Chemical Reactions Analysis

Benzothiazoles are highly reactive and can undergo a variety of chemical reactions . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .

Scientific Research Applications

Synthesis and Characterization

A study by Zablotskaya et al. (2013) focused on synthesizing and characterizing a series of derivatives related to N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide. They reported on their physicochemical properties, including spectroscopic and mass-spectrometric analyses. The compounds demonstrated various biological activities, such as psychotropic, anti-inflammatory, and cytotoxic effects, highlighting their multifaceted potential in scientific research (Zablotskaya et al., 2013).

Antimicrobial and Anticancer Applications

Further research has demonstrated the antimicrobial and anticancer potential of benzothiazole derivatives. Incerti et al. (2018) synthesized compounds combining benzisothiazole and 4-thiazolidinone, showing significant anti-inflammatory and potential wound healing effects, with one derivative inhibiting MMP-9 at nanomolar levels (Incerti et al., 2018). Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones with notable anticancer activity, revealing the antitumor properties of the BT scaffold and its derivatives (Osmaniye et al., 2018).

Corrosion Inhibition

Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. Their findings indicated that these compounds provided significant protection against corrosion, outperforming previously reported inhibitors in the benzothiazole family (Hu et al., 2016).

Luminescent Properties for White Light Emission

Lu et al. (2017) investigated the luminescent properties of benzothiazole derivatives for potential application in white light-emitting devices. The study highlighted how the structural similarities among these compounds allow for the creation of white light by doping them into a polymer matrix at specific proportions, offering a simple approach to fabricate white-light-emitting devices (Lu et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide” is not mentioned in the retrieved papers, benzothiazole derivatives are known to possess a broad spectrum of biological activities such as antimicrobial, antitubercular, anticancer, anticonvulsant, antidiabetic, antiviral, and anti-inflammatory . Some benzothiazole derivatives have shown antimicrobial activity through inhibition of DNA gyrase .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS3/c1-2-10(21-14-15-7-8-19-14)12(18)17-13-16-9-5-3-4-6-11(9)20-13/h3-6,10H,2,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQOZCDTISITJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide
Reactant of Route 2
N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide
Reactant of Route 3
N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide
Reactant of Route 4
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N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide
Reactant of Route 5
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N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide
Reactant of Route 6
N-1,3-benzothiazol-2-yl-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide

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